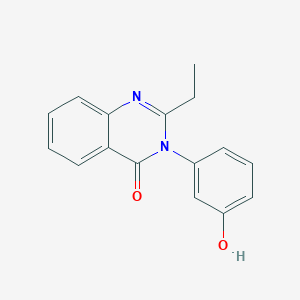

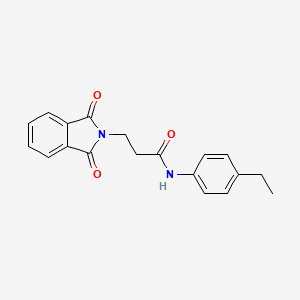

![molecular formula C19H17N3O2 B5506801 N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)

N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridyl benzamides, including compounds related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, involves the use of aminopyridines and nitroolefins in a rare-earth-metal-catalyzed reaction, providing a broad substrate scope in moderate to excellent yields without the need for additives or external oxidants. Water serves as the carbonyl oxygen atom source in these syntheses, highlighting efficient methods for constructing pyridyl benzamide frameworks (Zhengwang Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been elucidated through crystallography, revealing centrosymmetric hydrogen-bonded dimers facilitated by N-H...O interactions. These structures are stabilized further by π-π interactions and weak C-H...O hydrogen bonding, providing insight into the supramolecular aggregation and interaction patterns that could apply to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide (K. Kranjc et al., 2012).

Chemical Reactions and Properties

Palladium-mediated C(sp3)-H bond activation has been explored for the functionalization of N-methyl-N-(pyridin-2-yl)benzamide, yielding a variety of N-(CH2-aryl/alkyl)-substituted derivatives. This methodology underscores the potential for diverse chemical reactions involving N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, facilitating the direct arylation/alkylation of the compound and shedding light on its reactivity and functional group tolerance (Shih-Yun Chen et al., 2023).

Wissenschaftliche Forschungsanwendungen

Discovery of Orally Active Histone Deacetylase Inhibitor

A study by Zhou et al. (2008) describes the synthesis and biological evaluation of a compound similar in structure to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, highlighting its isotype-selective inhibition of histone deacetylases (HDACs) and significant antitumor activity. This research emphasizes the compound's potential as an anticancer drug, showcasing its effectiveness in blocking cancer cell proliferation and inducing apoptosis through histone acetylation and cell-cycle arrest Zhou et al., 2008.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Yoneda and Nagamatsu (1975) explored the thermolysis and photolysis of certain uracil derivatives, leading to the synthesis of pyrazolo[3,4-d]pyrimidines. This study provides insight into the chemical transformations applicable to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, demonstrating the versatility of similar compounds in generating new structures with potential pharmacological applications Yoneda & Nagamatsu, 1975.

Antiproliferative Activity of Derivatives

Ilić et al. (2011) synthesized a library of triazolopyridazine derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, revealing their ability to inhibit the proliferation of endothelial and tumor cells. This research underscores the potential therapeutic applications of N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives in cancer treatment through the modulation of cell growth and survival Ilić et al., 2011.

Genotoxicity Assessment

Chen et al. (2008) assessed the genotoxic effects of various chemicals, including compounds structurally related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, on human lymphocytes. This study highlights the importance of evaluating the genotoxic potential of chemical compounds, contributing to the safety profiling of new drug candidates Chen et al., 2008.

Eigenschaften

IUPAC Name |

N-benzyl-3-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-14-10-11-18(22-21-14)24-17-9-5-8-16(12-17)19(23)20-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMAHYIXTXGKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

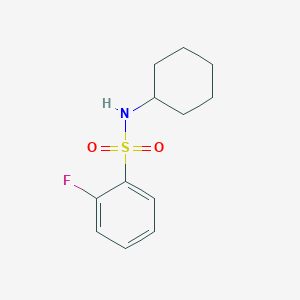

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)

![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)